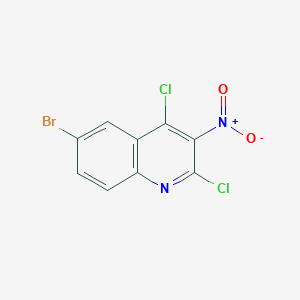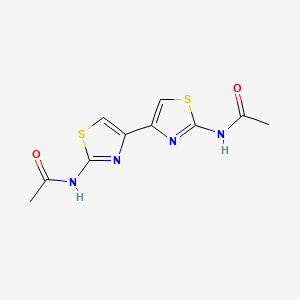![molecular formula C13H7BrO3 B13931382 7-Bromodibenzo[b,d]furan-2-carboxylic acid CAS No. 133953-25-0](/img/structure/B13931382.png)
7-Bromodibenzo[b,d]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromodibenzo[b,d]furan-2-carboxylic acid is an organic compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The bromine atom at the 7th position and the carboxylic acid group at the 2nd position make this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromodibenzo[b,d]furan-2-carboxylic acid typically involves the bromination of dibenzofuran followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and carboxylation steps .
Chemical Reactions Analysis
Types of Reactions
7-Bromodibenzo[b,d]furan-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation: Oxygenated dibenzofuran derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
7-Bromodibenzo[b,d]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-Bromodibenzo[b,d]furan-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzo[b,d]furan: Similar structure but with the bromine atom at the 4th position.
7-Bromobenzofuran-2-carboxylic acid: Similar structure but with a single benzene ring fused to the furan ring.
Uniqueness
7-Bromodibenzo[b,d]furan-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
133953-25-0 |
|---|---|
Molecular Formula |
C13H7BrO3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
7-bromodibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-3-9-10-5-7(13(15)16)1-4-11(10)17-12(9)6-8/h1-6H,(H,15,16) |
InChI Key |
UIJBHSXMJBVVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


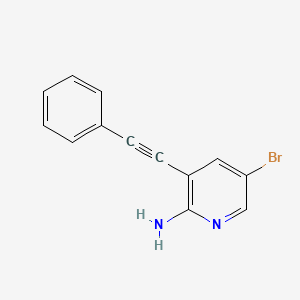


![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

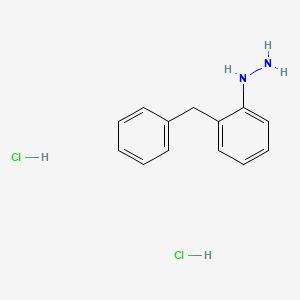
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
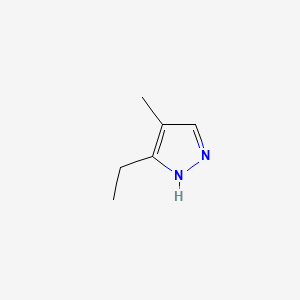
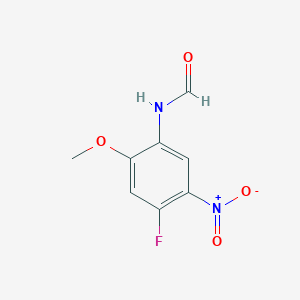

![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

